molecular formula C17H14F3N3O B2871523 2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-70-4

2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2871523
CAS RN: 861206-70-4
M. Wt: 333.314
InChI Key: TYVXSFLAOOKNAL-UHFFFAOYSA-N
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Description

The compound “2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the triazole ring. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Catalytic Applications

The half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands, synthesized using the click reaction, have been explored for their catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research highlights the potential of triazole compounds in catalysis, particularly in reactions involving the selective oxidation of alcohols and the efficient transfer hydrogenation of ketones, which are pivotal in the synthesis of various organic compounds (Saleem et al., 2013).

Antifungal and Antimicrobial Properties

New 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety have been designed and synthesized, exhibiting notable antifungal activities against yeasts and filamentous fungi. This research underscores the importance of triazole derivatives in developing new antifungal agents, potentially addressing the growing concern of antifungal resistance (Eto et al., 2000).

Molecular Structure and Interactions

The crystal structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde and related compounds have been reported, showing significant α-glycosidase inhibition activity. These studies provide insights into the molecular basis of enzyme inhibition by triazole derivatives, offering a foundation for the design of enzyme inhibitors that could be used in the treatment of diseases like diabetes (Gonzaga et al., 2016).

Photophysical Properties

Research into the photochromism of mixed crystals containing diarylethenes, including triazole derivatives, has led to the development of materials that change color in response to illumination with light of specific wavelengths. Such materials have potential applications in optical storage, photo-switching devices, and smart coatings, demonstrating the versatility of triazole compounds in materials science (Takami et al., 2007).

Synthesis and Drug Design

Synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives have shown potential antimicrobial agents via a Vilsmeier–Haack reaction approach. These compounds displayed a broad spectrum of antimicrobial activities, indicating the potential of triazole derivatives in the development of new antimicrobial drugs (Bhat et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by triazole compounds . Potential areas of interest could include exploring its interactions with various biological targets, optimizing its synthesis, and investigating its potential uses in medicinal chemistry.

properties

IUPAC Name

2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c1-12-21-22(11-13-6-3-2-4-7-13)16(24)23(12)15-9-5-8-14(10-15)17(18,19)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVXSFLAOOKNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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